BenchChemオンラインストアへようこそ!

6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid

Lipophilicity Drug-likeness Permeability prediction

6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid (CAS 2375261-35-9; molecular formula C₁₀H₈ClNO₄; MW 241.63 g/mol) is a 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ) derivative bearing a chlorine atom at the 6-position and a geminal 4-hydroxy/4-carboxylic acid motif on the saturated C4 carbon. The 2O-THQ scaffold is recognized for its diverse biological activities—including antibacterial, antitumor, and CNS-modulatory effects—documented across both natural products and synthetic libraries.

Molecular Formula C10H8ClNO4
Molecular Weight 241.63
CAS No. 2375261-35-9
Cat. No. B2621701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid
CAS2375261-35-9
Molecular FormulaC10H8ClNO4
Molecular Weight241.63
Structural Identifiers
SMILESC1C(=O)NC2=C(C1(C(=O)O)O)C=C(C=C2)Cl
InChIInChI=1S/C10H8ClNO4/c11-5-1-2-7-6(3-5)10(16,9(14)15)4-8(13)12-7/h1-3,16H,4H2,(H,12,13)(H,14,15)
InChIKeyMWOMMHODPMSEMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic Acid (CAS 2375261-35-9): Structural Identity and Compound-Class Context


6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid (CAS 2375261-35-9; molecular formula C₁₀H₈ClNO₄; MW 241.63 g/mol) is a 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ) derivative bearing a chlorine atom at the 6-position and a geminal 4-hydroxy/4-carboxylic acid motif on the saturated C4 carbon [1][2]. The 2O-THQ scaffold is recognized for its diverse biological activities—including antibacterial, antitumor, and CNS-modulatory effects—documented across both natural products and synthetic libraries [3]. This compound is commercially supplied at 95% purity as a powder, primarily by Enamine (via Sigma-Aldrich and Chemspace) and A2B Chem, positioning it as a readily accessible building block for medicinal chemistry campaigns targeting the tetrahydroquinoline pharmacophore [2].

Why 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic Acid Cannot Be Replaced by Generic 2O-THQ Analogs


Within the 2-oxo-tetrahydroquinoline class, subtle substitution differences produce substantial divergence in physicochemical properties relevant to target engagement, pharmacokinetic profile, and synthetic tractability. The compound bears a distinctive geminal diol arrangement at C4—simultaneously presenting a hydroxyl and carboxylic acid on the same sp³-hybridized carbon—a feature absent from the unsubstituted parent compound, the 6-fluoro congener, and the positional isomer 6-chloro-4-hydroxyquinoline-3-carboxylic acid [1][2]. This single-carbon bifunctionality alters hydrogen-bond donor/acceptor stoichiometry (3 HBD vs. 2 in comparators), modulates lipophilicity (LogP 0.75 vs. 0.32–0.40 for the des-chloro des-hydroxy parent), and expands polar surface area by approximately 33 Ų relative to the unsubstituted 2O-THQ-4-carboxylic acid scaffold [1]. These quantitative physicochemical shifts directly affect solubility, permeability, and metal-chelation potential—making simple drop-in replacement of a generic 2O-THQ building block scientifically unjustified without explicit assay reconciliation.

Quantitative Differentiation Evidence for 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic Acid vs. Closest Analogs


Lipophilicity Modulation: LogP Shift Relative to Unsubstituted 2O-THQ-4-Carboxylic Acid Parent

The introduction of 6-chloro and 4-hydroxy substituents onto the 2O-THQ-4-carboxylic acid scaffold produces a measurable increase in lipophilicity. The target compound (CAS 2375261-35-9) records a LogP of 0.75 (Chemspace experimental/logP) compared with a LogP of 0.32 for the unsubstituted parent 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14179-84-1) as reported by ChemDiv [1]. This ΔLogP of approximately +0.43 units reflects the combined hydrophobic contribution of the 6-Cl substituent and the intramolecular hydrogen-bonding capacity of the geminal 4-OH/4-COOH motif, yielding a LogP value that falls within a desirable range for oral bioavailability while remaining more polar than the fully aromatic positional isomer 6-chloro-4-hydroxyquinoline-3-carboxylic acid (which lacks the partially saturated 2O-THQ ring system) [2].

Lipophilicity Drug-likeness Permeability prediction

Hydrogen-Bond Donor Capacity: 3 HBD vs. 2 HBD in 6-Fluoro and Unsubstituted Congeners

The target compound possesses three hydrogen-bond donors (HBD = 3), contributed by the secondary amide N–H of the 2-oxo group, the C4 hydroxyl, and the C4 carboxylic acid [1]. In contrast, the 6-fluoro analog (CAS 869722-33-8) and the unsubstituted parent (CAS 14179-84-1) each possess only two HBDs, lacking the C4 hydroxyl group [2]. This additional HBD increases the compound's capacity for directed intermolecular hydrogen bonding with biological targets, enhances aqueous solubility potential, but also elevates desolvation penalty upon passive membrane permeation. The hydrogen-bond acceptor count remains constant at 4 across both 6-halo analogs, indicating that the HBD count is the primary differentiating factor for hydrogen-bond-dependent molecular recognition.

Hydrogen-bond donors Solubility Target engagement Rule of Five

Polar Surface Area Divergence: ΔTPSA ≈ 33 Ų vs. Unsubstituted 2O-THQ-4-Carboxylic Acid

Topological polar surface area (TPSA) serves as a key predictor of intestinal absorption and blood–brain barrier penetration. The target compound exhibits a TPSA of 86.6–87 Ų (PubChem: 86.6 Ų; Chemspace: 87 Ų), substantially higher than the 53.5 Ų recorded for the unsubstituted 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (ChemDiv) [1]. This ΔTPSA of approximately 33–34 Ų is attributable to the additional polar atoms of the 4-hydroxy group and the 6-chloro substituent's influence on electron distribution. A TPSA of ~87 Ų places the target compound in a range consistent with moderate oral absorption potential (commonly cited threshold: <140 Ų for oral bioavailability) while exceeding the TPSA of the unsubstituted comparator sufficiently to alter CNS exposure predictions if blood–brain barrier penetration is being modeled.

Polar surface area CNS permeability Oral absorption BBB penetration

Structural Differentiation: Geminal Diol at C4 as a Unique Metal-Chelation and Binding Pharmacophore

The defining structural feature of this compound is the geminal arrangement of a hydroxyl group and a carboxylic acid on the sp³-hybridized C4 carbon of the tetrahydroquinoline ring. This motif is absent from all closest commercially available analogs: the unsubstituted parent (CAS 14179-84-1) lacks the 4-OH; the 6-fluoro congener (CAS 869722-33-8) lacks the 4-OH; and the positional isomer 6-chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35973-14-9) positions the carboxylic acid at C3 on a fully aromatic quinoline ring, precluding geminal diol formation [1][2]. The 1,2-diol-like arrangement (OH and COOH on the same carbon) creates a bidentate metal-coordination site analogous to that found in α-hydroxycarboxylic acid chelators, while the saturated C3–C4 bond imparts conformational flexibility distinct from the planar aromatic quinoline carboxylic acids [3].

Geminal diol Metal chelation Scaffold differentiation Fragment-based design

Class-Level Antibacterial and Antitumor Precedent: 2O-THQ Scaffold with 6-Halo and 4-Carboxylic Acid Substitution

Although no primary publication reports biological assay data specifically for CAS 2375261-35-9, convergent evidence from the 2O-THQ compound class provides a rational basis for prioritizing this specific substitution pattern. The 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid core scaffold has demonstrated significant in vivo antitumor activity against S180 sarcoma in mice (IC₅₀ ~1 μg/mouse for the unsubstituted parent 2O-THQ-4-COOH) [1]. In the antibacterial domain, 6-substituted quinoline-4-carboxylic acid derivatives have been validated as DNA gyrase inhibitors with quantifiable MIC values against S. aureus, and the naturally occurring tetrahydroquinoline antibiotic Helquinoline (4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid) establishes the antibacterial competency of the tetrahydroquinoline-4/8-carboxylic acid chemotype [2][3]. The 6-chloro substitution pattern in related quinoline-4-carboxylic acid series has been associated with enhanced DNA gyrase binding affinity in molecular docking studies, providing a structure-based rationale for the target compound's halogen placement [3]. A critical caveat: the 4-OH group present in the target compound is absent from all published 2O-THQ antibacterial SAR studies; its impact on activity has not been empirically determined, and this evidence gap should be acknowledged in procurement justifications.

Antibacterial DNA gyrase inhibition Antitumor 2O-THQ pharmacophore

Procurement Specifications: Purity, Physical Form, and Multi-Vendor Availability

The target compound is supplied by two primary vendors with documented specifications: Enamine (via Sigma-Aldrich, catalog ENAH5802E930) at 95% purity as a powder, stored at room temperature, and shipped from Ukraine ; and A2B Chem at 95% purity, also as a powder [1]. Chemspace aggregates both suppliers with transparent pricing: Enamine offers the compound at $151/100 mg and $528/1 g (2-day lead time to the US), while A2B Chem lists at $372.60/100 mg and $1,135.05/1 g (12-day lead time) [1]. By comparison, the 6-fluoro analog (CAS 869722-33-8) is listed by ChemBridge and BOC Sciences at varying purity grades (typically 95–98%), and the unsubstituted parent (CAS 14179-84-1) is stocked by Enamine and ChemDiv at 95% purity. The target compound's multi-vendor availability with 95% purity specification, documented shipping conditions (ambient temperature), and powder physical form reduce procurement risk relative to single-source or custom-synthesis-only analogs.

Procurement Purity specification Vendor comparison Supply chain

Recommended Research and Procurement Scenarios for 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic Acid


Medicinal Chemistry: Fragment-Based and Scaffold-Hopping Campaigns Targeting Metalloenzymes

The geminal 4-OH/4-COOH motif (Evidence Item 4) makes this compound a compelling fragment or scaffold-hopping starting point for programs targeting metalloenzymes—including DNA gyrase, histone deacetylases (HDACs), and 2-oxoglutarate-dependent oxygenases—where bidentate metal coordination by an α-hydroxycarboxylic acid pharmacophore is a validated inhibitory mechanism [1][2]. The partially saturated 2O-THQ core offers conformational flexibility absent in fully aromatic quinoline-4-carboxylic acids, potentially enabling induced-fit binding modes inaccessible to rigid planar analogs. Procurement of this specific compound (rather than the 6-fluoro analog or unsubstituted parent) is warranted when the combination of 6-chloro substitution (for hydrophobic pocket occupancy) and C4 geminal diol (for metal chelation) is hypothesized to be required for target engagement.

Antibacterial Lead Optimization: DNA Gyrase Inhibitor Series with 6-Halo Substituent

The 2O-THQ-4-carboxylic acid scaffold has established antibacterial precedent through DNA gyrase inhibition, and 6-substituted quinoline-4-carboxylic acid derivatives have demonstrated structure-dependent MIC values against S. aureus in peer-reviewed studies [1]. The 6-chloro substituent in the target compound is positioned to occupy the hydrophobic pocket adjacent to the DNA gyrase active site, as suggested by docking studies of related 6-substituted quinoline-4-carboxylic acids [1]. Researchers pursuing antibacterial SAR around the tetrahydroquinoline chemotype should select this compound when exploring the effect of 6-halogen identity (Cl vs. F vs. H) on both enzyme inhibition potency and whole-cell activity, particularly given the compound's unique ability to explore whether the 4-OH group—absent in all published 2O-THQ antibacterial series—modulates gyrase binding or bacterial permeability.

ADME Property Optimization: Fine-Tuning Polarity and H-Bond Capacity in Lead Series

The compound's distinctive physicochemical profile—LogP 0.75, TPSA ~87 Ų, and 3 HBD (Evidence Items 1–3)—positions it as a tool for systematically probing the impact of polarity modulation on pharmacokinetic endpoints within a tetrahydroquinoline lead series [1][2]. Relative to the unsubstituted parent (LogP ~0.32, TPSA ~53 Ų, 2 HBD), the target compound adds both lipophilicity (via 6-Cl) and polarity (via 4-OH), creating a unique profile that cannot be achieved by any single-substituent modification alone. This compound is appropriate for procurement when the research objective is to test whether increased TPSA (for reduced CNS exposure) can be combined with moderate LogP elevation (for maintained oral absorption) in a single building block, without resorting to multi-step analog synthesis.

Synthetic Methodology Development: Geminal Diol Building Block for Diversity-Oriented Synthesis

The C4 geminal diol center constitutes a synthetically versatile handle for diversity-oriented synthesis (DOS) campaigns. The tertiary alcohol at C4 can serve as a leaving group for nucleophilic displacement, a site for esterification/etherification, or a precursor to dehydration-generated olefinic intermediates—all while the 2-oxo group and 6-chloro substituent remain available for orthogonal functionalization [1][2]. The compound's commercial availability at 95% purity in multi-gram quantities (up to 2.5 g from Enamine via Chemspace) supports its use as a starting material for library synthesis, obviating the need for in-house construction of the geminal diol-bearing 2O-THQ core. This procurement scenario is particularly relevant for groups building focused libraries around the tetrahydroquinoline chemotype where the C4 stereocenter serves as a point of structural diversification.

Quote Request

Request a Quote for 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.